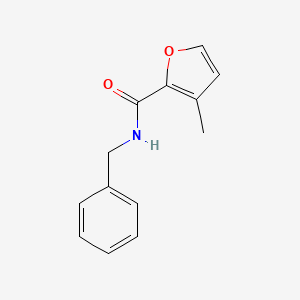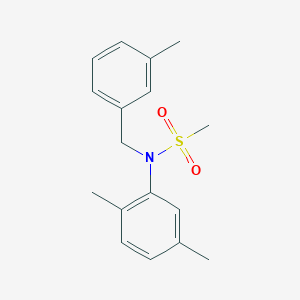![molecular formula C11H14N2O5S B5755050 1-[(4-methoxy-2-nitrophenyl)sulfonyl]pyrrolidine](/img/structure/B5755050.png)
1-[(4-methoxy-2-nitrophenyl)sulfonyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-methoxy-2-nitrophenyl)sulfonyl]pyrrolidine, also known as MNPS, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a sulfonamide derivative, which means it contains a sulfur atom bonded to a nitrogen atom and a carbon atom. MNPS has been found to have a variety of interesting properties that make it a useful tool in scientific research.
Mecanismo De Acción
The mechanism of action of 1-[(4-methoxy-2-nitrophenyl)sulfonyl]pyrrolidine is not fully understood, but it is believed to involve the formation of a covalent bond between the sulfonamide group of 1-[(4-methoxy-2-nitrophenyl)sulfonyl]pyrrolidine and a target molecule. This covalent bond can result in the inhibition of enzymatic activity or the modification of protein structure, leading to changes in cellular function.
Biochemical and Physiological Effects:
1-[(4-methoxy-2-nitrophenyl)sulfonyl]pyrrolidine has been found to have a variety of biochemical and physiological effects, including the inhibition of certain enzymes and the induction of cell death in cancer cells. 1-[(4-methoxy-2-nitrophenyl)sulfonyl]pyrrolidine has also been found to have anti-inflammatory properties, making it a potential therapeutic agent for a variety of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-[(4-methoxy-2-nitrophenyl)sulfonyl]pyrrolidine is its high sensitivity and specificity for the detection of ROS. This makes it a valuable tool for studying these important molecules in cells and tissues. However, 1-[(4-methoxy-2-nitrophenyl)sulfonyl]pyrrolidine also has some limitations, including its potential toxicity and the need for specialized equipment and techniques for its use.
Direcciones Futuras
There are many potential future directions for research on 1-[(4-methoxy-2-nitrophenyl)sulfonyl]pyrrolidine, including the development of new probes for the detection of other important molecules in cells and tissues. Additionally, 1-[(4-methoxy-2-nitrophenyl)sulfonyl]pyrrolidine could be used as a starting point for the development of new therapeutic agents for a variety of diseases. Further research is needed to fully understand the potential applications of 1-[(4-methoxy-2-nitrophenyl)sulfonyl]pyrrolidine in scientific research and medicine.
Métodos De Síntesis
1-[(4-methoxy-2-nitrophenyl)sulfonyl]pyrrolidine can be synthesized using a variety of methods, including the reaction of 4-methoxy-2-nitrobenzenesulfonyl chloride with pyrrolidine in the presence of a base such as triethylamine. This reaction results in the formation of 1-[(4-methoxy-2-nitrophenyl)sulfonyl]pyrrolidine as a white solid, which can be purified using standard laboratory techniques.
Aplicaciones Científicas De Investigación
1-[(4-methoxy-2-nitrophenyl)sulfonyl]pyrrolidine has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. ROS are molecules that can cause damage to cells and are involved in a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 1-[(4-methoxy-2-nitrophenyl)sulfonyl]pyrrolidine has been found to be a highly sensitive and specific probe for the detection of ROS, making it a valuable tool for studying these important molecules.
Propiedades
IUPAC Name |
1-(4-methoxy-2-nitrophenyl)sulfonylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5S/c1-18-9-4-5-11(10(8-9)13(14)15)19(16,17)12-6-2-3-7-12/h4-5,8H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVJSZGXEKZOEOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)N2CCCC2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Methoxy-2-nitrophenyl)sulfonyl]pyrrolidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-2-furaldehyde [2-(diphenylacetyl)-3-oxo-2,3-dihydro-1H-inden-1-ylidene]hydrazone](/img/structure/B5754967.png)
![2-{4-chloro-5-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B5754972.png)
![2-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-ol](/img/structure/B5754978.png)
![2,2,6,6-tetramethyl-4-{[(2-nitrophenyl)thio]amino}piperidine](/img/structure/B5754985.png)

![3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoic acid](/img/structure/B5755002.png)

![1-ethyl-4-[3-(5-methyl-2-furyl)acryloyl]piperazine](/img/structure/B5755005.png)

![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-(3-methylphenyl)glycinamide](/img/structure/B5755029.png)
![5-[(1-isobutyl-1H-indol-3-yl)methylene]-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5755035.png)
![N'-[(3,4-diethoxybenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5755061.png)
![11-chloro-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B5755069.png)
